
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate” is a chemical compound that can be purchased for pharmaceutical testing . It is often used in research settings .
Molecular Structure Analysis
The molecular formula of “(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate” is C11H11BrO2 . The InChI code is 1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8+ .Physical And Chemical Properties Analysis
“(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate” has a molecular weight of 255.11 . It is stored in an inert atmosphere at 2-8°C . The physical form can be either solid or liquid .Aplicaciones Científicas De Investigación
Synthetic Utility in Organic Chemistry The compound (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate serves as a versatile intermediate in organic synthesis. For instance, it is utilized in the bromination–dehydrobromination process to yield structurally related compounds through reactions with dimethyl malonate and methyl acetoacetate, demonstrating its role as a synthetic equivalent in Michael addition reactions (Vasin et al., 2016). This highlights its importance in the synthesis of complex organic molecules, potentially leading to new materials or pharmaceuticals.
Biological Activity Screening Research into novel N-(α-bromoacyl)-α-amino esters, which share structural similarities with (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate, has been conducted to explore their cytotoxic, anti-inflammatory, and antibacterial properties. Such studies aim to evaluate the potential of these compounds for therapeutic applications, though the specific compound has not been directly linked to this research (Yancheva et al., 2015).
Material Science Applications In the field of materials science, compounds structurally related to (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate are investigated for their utility in creating advanced materials. For example, bromophenol derivatives, which include compounds with similar bromo and phenyl groups, have been studied for their potential applications ranging from bioactive materials to novel electronic devices, although the direct application of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate in this area has yet to be identified (Zhao et al., 2004).
Photochemistry and Photophysics Research into the photochemical and photophysical properties of compounds like (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate can lead to applications in photodynamic therapy and fluorescence imaging. Studies on related bromophenol and bromo-substituted compounds focus on understanding their singlet oxygen generation, fluorescence, and energy transfer properties, which are critical for developing new diagnostic and therapeutic tools (Pişkin et al., 2020).
Cancer Research Compounds with structural similarities to (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate have been evaluated for their potential as cancer therapeutics. Investigations into selective inhibitors for epigenetic enzymes present in cancer cells, utilizing bromo- and dibromo-methoxyphenyl derivatives, suggest avenues for developing targeted cancer treatments. Although the direct application of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate in cancer research is not specified, the methodologies used could inform future studies on its potential uses (Valente et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
Propiedades
IUPAC Name |
methyl (E)-3-bromo-2-methyl-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOYGBYNTPFQMG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C1=CC=CC=C1)\Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)
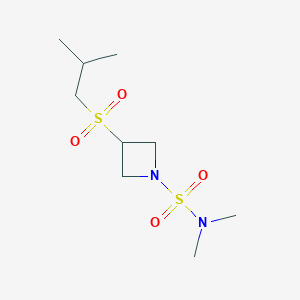
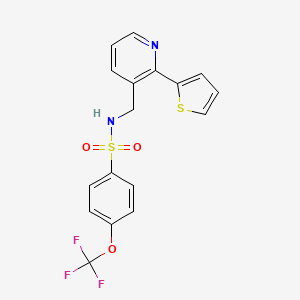

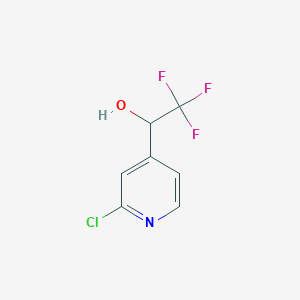
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)
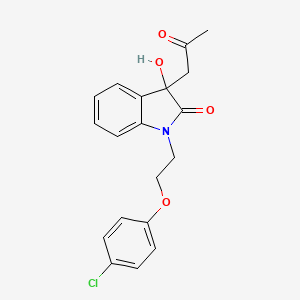
![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)


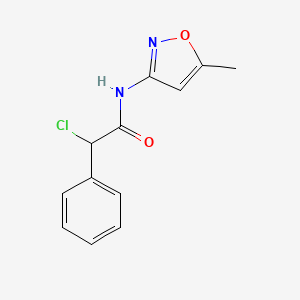
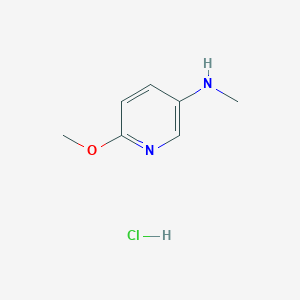
![4-[(E)-2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2535939.png)
![1-[(3-Fluorophenyl)methyl]triazole](/img/structure/B2535940.png)